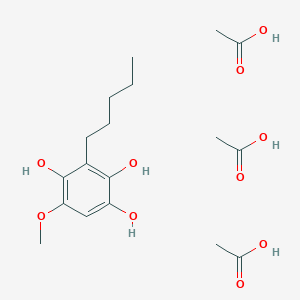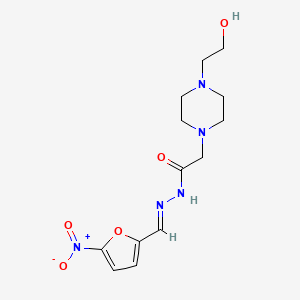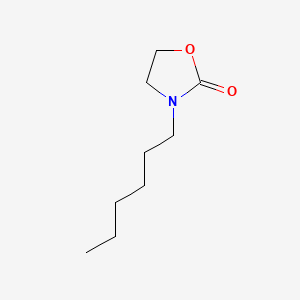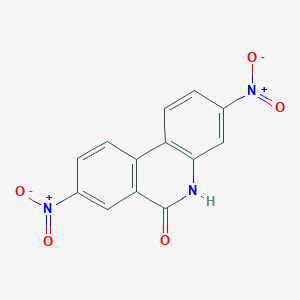
3,8-dinitrophenanthridin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dinitrophenanthridin-6(5H)-one is a chemical compound that belongs to the class of phenanthridines. Phenanthridines are nitrogen-containing heterocyclic compounds that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3,8-dinitrophenanthridin-6(5H)-one can be achieved through several synthetic routes. One common method involves the nitration of phenanthridinone derivatives. The reaction typically requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to introduce nitro groups at the 3 and 8 positions of the phenanthridinone ring . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3,8-Dinitrophenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or aryl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,8-Dinitrophenanthridin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,8-dinitrophenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound can induce cell death in cancer cells and enhance the efficacy of certain chemotherapeutic agents . Additionally, it may modulate the activity of other enzymes and signaling pathways involved in inflammation and immune responses.
Comparaison Avec Des Composés Similaires
3,8-Dinitrophenanthridin-6(5H)-one can be compared with other similar compounds such as:
Phenanthridine: The parent compound of the phenanthridine class, known for its DNA-binding properties and use in fluorescent dyes.
6-Chloro-3,8-dinitrophenanthridine: A chlorinated derivative with similar chemical properties but different biological activities.
6-(4-Cyano-phenyl)-5-methyl-3,8-dinitrophenanthridine:
Propriétés
Numéro CAS |
23818-38-4 |
|---|---|
Formule moléculaire |
C13H7N3O5 |
Poids moléculaire |
285.21 g/mol |
Nom IUPAC |
3,8-dinitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7N3O5/c17-13-11-5-7(15(18)19)1-3-9(11)10-4-2-8(16(20)21)6-12(10)14-13/h1-6H,(H,14,17) |
Clé InChI |
NFQCBMOTZZLRCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC3=C2C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




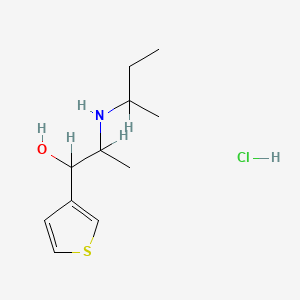
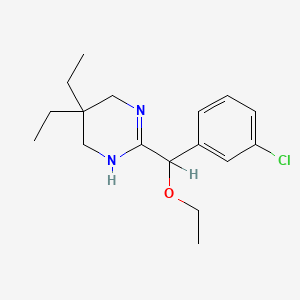
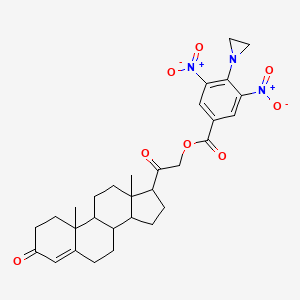
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
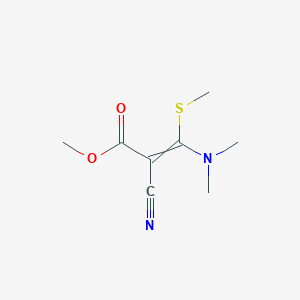

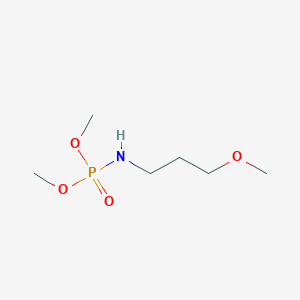

![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
